molecular formula C13H21NO B2418580 (Cyclohexylmethyl)[(5-methylfuran-2-yl)methyl]amine CAS No. 1096878-12-4

(Cyclohexylmethyl)[(5-methylfuran-2-yl)methyl]amine

Cat. No.: B2418580
CAS No.: 1096878-12-4
M. Wt: 207.317
InChI Key: RUILPKFGWLKIJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Cyclohexylmethyl)[(5-methylfuran-2-yl)methyl]amine is a chemical compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol. It is supplied with a minimum purity of 95% and should be stored at 4°C . This amine is classified as a furan derivative, a class of compounds often explored in scientific research for their role as intermediates in organic synthesis and for their potential biological activities. Furan derivatives, such as 5-methyl-2-furfural, are known to be products of the Maillard reaction in thermally processed foods and have been studied for their ability to inhibit the formation of harmful compounds like heterocyclic amines (HCAs), providing a context for their research value in food chemistry and safety . The structural features of this compound—incorporating both a cyclohexylmethyl and a 5-methylfuran-2-ylmethyl group—make it a valuable building block for medicinal chemistry and chemical biology research. It can be used in the synthesis of more complex molecules, the development of pharmaceutical candidates, or as a standard in analytical methods. This compound is provided for research applications only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

1-cyclohexyl-N-[(5-methylfuran-2-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-11-7-8-13(15-11)10-14-9-12-5-3-2-4-6-12/h7-8,12,14H,2-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUILPKFGWLKIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohexylmethyl)[(5-methylfuran-2-yl)methyl]amine can be achieved through a multi-step process involving the following key steps:

  • Formation of the Furan Derivative: : The initial step involves the preparation of 5-methylfuran-2-ylmethanamine. This can be synthesized by the esterification of 5-methylfuran-2-carboxylic acid with methanol, followed by reduction with lithium aluminum hydride to yield 5-methylfuran-2-ylmethanol. The final step involves the conversion of 5-methylfuran-2-ylmethanol to 5-methylfuran-2-ylmethanamine using ammonium chloride and sodium cyanoborohydride .

  • Cyclohexylamine Derivative: : Cyclohexylamine is reacted with formaldehyde to form N-cyclohexylmethylamine. This intermediate is then coupled with 5-methylfuran-2-ylmethanamine under reductive amination conditions using sodium triacetoxyborohydride as the reducing agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(Cyclohexylmethyl)[(5-methylfuran-2-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding furanones.

    Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to yield the corresponding tetrahydrofuran derivative.

    Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure and temperature.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Furanones.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: N-alkyl derivatives.

Scientific Research Applications

Biological Applications

1. Neurodegenerative Disease Research

Recent studies have indicated that (cyclohexylmethyl)[(5-methylfuran-2-yl)methyl]amine may play a role in modulating autophagy, a cellular process critical for maintaining cellular homeostasis and function.

  • Mechanism of Action : The compound is believed to activate transcription factor EB (TFEB), which regulates lysosomal biogenesis and autophagy. This mechanism is vital for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where impaired autophagy is a significant concern.

Case Study : In a model of neurodegeneration, administration of the compound resulted in increased levels of autophagy markers, suggesting its potential as a therapeutic agent for conditions characterized by protein aggregation .

2. Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary research shows that it can induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The compound appears to activate mitochondrial pathways leading to cell death, making it a candidate for further development as an anticancer drug.

Case Study : A study involving A431 cancer cells demonstrated that this compound significantly reduced cell viability with IC50 values indicating effective cytotoxicity .

Environmental Applications

The unique structure of this compound suggests potential applications in environmental science, particularly in the development of biodegradable materials or as a precursor for environmentally friendly pesticides.

Data Summary Table

Application AreaMechanism of ActionKey Findings
Neurodegenerative DiseasesActivates TFEB for autophagy regulationIncreased autophagy markers in models
Cancer TreatmentInduces apoptosis via mitochondrial pathwaysSignificant reduction in cancer cell viability
Environmental SciencePotential precursor for biodegradable materialsFurther research needed

Mechanism of Action

The mechanism of action of (Cyclohexylmethyl)[(5-methylfuran-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound is believed to bind to receptor sites, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-furyl)-N-[(5-methyl-2-furyl)methyl]methanamine
  • 2-furanmethanamine, N-(2-furanylmethyl)-5-methyl-
  • Furan-2-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine

Uniqueness

(Cyclohexylmethyl)[(5-methylfuran-2-yl)methyl]amine stands out due to its unique combination of a cyclohexyl group and a furan moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

(Cyclohexylmethyl)[(5-methylfuran-2-yl)methyl]amine is a compound with notable biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H19NO
  • Molecular Weight : 193.29 g/mol
  • Structure : The compound features a cyclohexyl group attached to a furan derivative, which is known for its reactivity and biological significance.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to act as an enzyme inhibitor , blocking the active sites of certain enzymes and thus modulating various biochemical pathways.

Target Enzymes

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in pain pathways, suggesting a potential application in pain management and treatment of hyperalgesia .

Biological Activity

  • Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity, making it a candidate for further investigation in infectious disease treatment .
  • Anti-inflammatory Effects : There is evidence suggesting that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory conditions .
  • Neuroprotective Effects : Research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

Study 1: Enzyme Inhibition Assay

A study conducted to evaluate the enzyme inhibition properties of the compound found that it significantly inhibited the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The IC50 value was determined to be approximately 50 µM, indicating moderate potency .

Study 2: Antimicrobial Activity

In vitro assays demonstrated that this compound exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) ranged from 32 to 64 µg/mL .

Study 3: Neuroprotective Effects

Research involving neuronal cell cultures showed that the compound could protect against oxidative stress-induced cell death. This suggests a potential role in neuroprotection, particularly relevant for conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of COX enzymes
AntimicrobialActive against S. aureus and E. coli
Anti-inflammatoryReduced inflammation markers in vitro
NeuroprotectiveProtection against oxidative stress

Q & A

Q. What established synthetic routes are reported for (Cyclohexylmethyl)[(5-methylfuran-2-yl)methyl]amine?

Methodological Answer: Two primary methods are documented:

  • Nucleophilic Substitution : Reacting cyclohexylmethylamine with 5-methylfurfuryl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours). Purification via column chromatography (silica gel, hexane/EtOAc 7:3) yields ~65% purity, requiring further HPLC refinement (≥98% purity) .
  • Reductive Amination : Condensation of 5-methylfurfuryl aldehyde with cyclohexylmethylamine using NaBH₃CN in methanol (room temperature, 24 hours). Crude product is extracted with dichloromethane and dried over MgSO₄, achieving ~75% yield .

Table 1: Comparison of Synthetic Routes

MethodYield (%)Purity Post-PurificationKey Reagents
Nucleophilic Substitution65≥98% (HPLC)K₂CO₃, DMF
Reductive Amination75≥95% (HPLC)NaBH₃CN, MeOH

Q. Which analytical techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify amine linkage and substituent positions (e.g., cyclohexyl CH₂ at δ 2.4–2.6 ppm; furan protons at δ 6.1–6.3 ppm) .
  • X-ray Crystallography : Resolve stereochemical ambiguities. For analogs, C–N bond lengths typically range 1.45–1.48 Å, and dihedral angles between cyclohexyl and furan moieties are ~85° .
  • FT-IR : Confirm secondary amine (N–H stretch at ~3300 cm⁻¹) and furan ring (C–O–C at 1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility profiles across solvents?

Methodological Answer: Contradictions often arise from polymorphic forms or solvent impurities.

  • Polymorph Screening : Use differential scanning calorimetry (DSC) to identify melting point variations (e.g., Form I: mp 120°C; Form II: mp 135°C) .
  • Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures to detect crystalline phase differences .
  • Solvent Optimization : Test solubility in aprotic solvents (e.g., DMSO, THF) versus protic solvents (e.g., MeOH). For analogs, DMSO solubility increases by 40% when heated to 50°C .

Q. How should contradictory biological activity data (e.g., receptor binding assays) be addressed?

Methodological Answer:

  • Assay Validation : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 25°C) to minimize variability. For example, inconsistent IC₅₀ values in kinase inhibition assays may stem from ATP concentration differences .
  • Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., oxidized furan derivatives) that may interfere with activity. A 2% impurity level can reduce binding affinity by 30% .
  • Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for kinetic binding analysis or ITC (isothermal titration calorimetry) for thermodynamic validation .

Q. What strategies optimize reaction yields during scale-up synthesis?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via in-situ FT-IR to identify rate-limiting steps. For reductive amination, the aldehyde-amine condensation step is often slower at >1 mol scale .
  • Design of Experiments (DoE) : Vary parameters (temperature, reagent ratio, solvent volume) systematically. For example, increasing NaBH₃CN from 1.2 to 1.5 equivalents improves yields by 15% .
  • Continuous Flow Chemistry : Reduces side reactions (e.g., oxidation) by minimizing residence time. Pilot studies show 20% higher yields in flow vs. batch reactors .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. The compound may cause skin irritation (LD₅₀ > 2000 mg/kg in rats) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Contaminated clothing must be removed immediately .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.